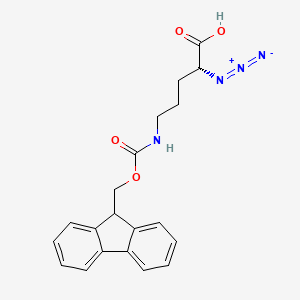

N3-D-Orn(Fmoc)-OH

Description

Contextualizing Unnatural Amino Acid Derivatives in Peptide Science

Unnatural amino acids are those not found among the 20 common protein-forming amino acids. Their incorporation into peptide chains can confer a range of desirable properties. Because they are not typically recognized by enzymes, they can increase a peptide's resistance to proteolytic degradation, a major hurdle in the development of peptide-based drugs. cpcscientific.com This enhanced stability can lead to a longer half-life in the body, improving therapeutic efficacy.

The applications of unnatural amino acids are broad and impactful. They serve as conformational constraints, helping to lock a peptide into a specific three-dimensional shape that can enhance its binding affinity to a target receptor. cpcscientific.comsigmaaldrich.com They are also used to construct diverse combinatorial libraries for drug screening and to create robust molecular scaffolds. cpcscientific.com Furthermore, the introduction of unnatural amino acids can modulate a peptide's biological activity, sometimes leading to the development of potent agonists or antagonists for receptors involved in various physiological processes. sigmaaldrich.com The versatility of these synthetic building blocks has made them indispensable in drug discovery and development, with many drugs on the market today containing unnatural amino acid structures. For instance, leucine (B10760876) derivatives are key components in the antiviral drug atazanavir, and D-alanine has been used in the synthesis of potential treatments for Alzheimer's disease.

The sheer variety of unnatural amino acids, with modifications to both the side-chain and the peptide backbone, provides chemists with a vast toolbox for creating novel molecules with tailored properties. sigmaaldrich.comenamine.net These modifications can include changes in stereochemistry (e.g., D-amino acids), the introduction of new functional groups (e.g., halogens, nitro groups), and the use of different cyclic or aromatic structures. cpcscientific.comenamine.net

Significance of Azide-Functionalized D-Amino Acids in Advanced Chemical Synthesis

The presence of an azide (B81097) group (-N3) on an amino acid opens up a world of possibilities for chemical modification through "click chemistry." medchemexpress.com This set of reactions is known for being highly efficient, specific, and biocompatible, meaning it can often be performed in the presence of other functional groups without causing unwanted side reactions. chempep.com The most common type of click chemistry involving azides is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable triazole ring. medchemexpress.com Another important variant is the strain-promoted azide-alkyne cycloaddition (SPAAC), which does not require a copper catalyst and is therefore particularly useful in biological systems where copper can be toxic. medchemexpress.comchempep.com

Azide-functionalized amino acids, such as N3-D-Orn(Fmoc)-OH, serve as "handles" for attaching other molecules to a peptide. caltech.edu This allows for the site-specific introduction of fluorescent probes for imaging, polymers for drug delivery, or other bioactive molecules. chempep.com This precise control over modification is crucial for creating well-defined bioconjugates with specific functions. chemimpex.com

The "D-" configuration of the amino acid adds another layer of utility. Most naturally occurring amino acids are in the "L-" configuration. Incorporating D-amino acids into a peptide chain can significantly increase its resistance to degradation by proteases, which are enzymes that specifically recognize and cleave peptide bonds between L-amino acids. nih.gov This strategy is a common and effective way to extend the plasma half-life of peptide drugs. nih.gov The combination of an azide group for chemical modification and a D-amino acid for enhanced stability makes azide-functionalized D-amino acids powerful tools in the development of robust and functional peptides. nih.gov

Historical Development and Academic Relevance of Fmoc-Protected Ornithine Derivatives

The development of solid-phase peptide synthesis (SPPS) by Bruce Merrifield in 1963 revolutionized the way peptides are made, enabling the rapid and efficient synthesis of long peptide chains. nih.gov A key aspect of SPPS is the use of protecting groups to prevent unwanted reactions at the amino group of the amino acid being added to the growing peptide chain. bachem.com The fluorenylmethyloxycarbonyl (Fmoc) group is one of the most widely used protecting groups in modern SPPS. nih.govcymitquimica.com It is stable under the conditions used to form peptide bonds but can be easily removed with a mild base, such as piperidine (B6355638), allowing for the next amino acid to be added. chempep.comnih.gov

Ornithine, an amino acid not found in proteins, is a valuable building block in its own right. Its side chain contains a primary amine that can be modified in various ways. To be used in SPPS, this side-chain amine must also be protected. cymitquimica.com This has led to the development of a wide range of Fmoc-protected ornithine derivatives with different side-chain protecting groups. sigmaaldrich.com These protecting groups must be "orthogonal" to the Fmoc group, meaning they can be removed under different conditions, allowing for selective modification of the side chain while the peptide is still attached to the solid support. google.com

The academic relevance of Fmoc-protected ornithine derivatives is vast. They are used to create cyclic peptides, which often have improved stability and receptor-binding properties compared to their linear counterparts. sigmaaldrich.com They are also used to synthesize branched peptides and to attach various functional groups to the side chain. sigmaaldrich.com The ability to introduce specific modifications at the ornithine side chain has been crucial for studying protein-protein interactions, developing peptide-based therapeutics, and creating novel biomaterials. chempep.comchemimpex.com For example, the synthesis of the siderophore amphibactin-T, a molecule involved in iron uptake in marine bacteria, utilized an Fmoc-protected ornithine derivative. rsc.org

The specific compound this compound combines the advantages of an Fmoc-protected amino group for use in SPPS, a D-configuration for enhanced stability, and an azide-functionalized side chain for click chemistry. This makes it a highly versatile and valuable building block in contemporary chemical research.

| Chemical Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 1176270-25-9 | C20H20N4O4 | 380.4 |

| Fmoc-Orn(Mtt)-OH | 343770-23-0 | Not Available | Not Available |

| Nα-Fmoc-Nδ-Boc-D-ornithine | 118476-89-4 | C25H30N2O6 | 454.5 |

| N3-L-Orn(Fmoc)-OH | 1097192-04-5 | C20H20N4O4 | 380.4 |

| Fmoc-Lys(N3)-OH | 159610-89-6 | C21H22N4O4 | 394.4 |

| 3-Azido-D-alanine HCl | 1379690-01-3 | C3H7ClN4O2 | 166.57 |

| Fmoc-aza-Arg(Boc)2 | Not Available | C29H39N5O6 | 553.65 |

| Azidolysine (N3K) | Not Available | Not Available | Not Available |

| Atazanavir | 198904-31-3 | C38H52N6O7S | 704.9 |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-azido-5-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O4/c21-24-23-18(19(25)26)10-5-11-22-20(27)28-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-4,6-9,17-18H,5,10-12H2,(H,22,27)(H,25,26)/t18-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRVOUGLKGXMFRG-GOSISDBHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCC(C(=O)O)N=[N+]=[N-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCC[C@H](C(=O)O)N=[N+]=[N-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

N3 D Orn Fmoc Oh in Solid Phase Peptide Synthesis Spps Methodologies

Incorporation of N3-D-Orn(Fmoc)-OH into Peptide Sequences via Fmoc-SPPS

The integration of this compound into a growing peptide chain follows the standard protocols of Fmoc-SPPS. sigmaaldrich-jp.comluxembourg-bio.com This methodology relies on the use of the base-labile Fmoc protecting group for the α-amino group, which allows for its selective removal at each cycle of amino acid addition without affecting the acid-labile side-chain protecting groups. altabioscience.comwikipedia.org

Coupling Reagent Selection and Reaction Kinetics in D-Amino Acid Integration

The choice of coupling reagent is critical for efficient peptide bond formation and to minimize side reactions, particularly racemization. bachem.comwikipedia.org While D-amino acids are being incorporated, the fundamental principles of coupling remain the same as for L-amino acids. However, the kinetics can be influenced by the steric hindrance of the incoming amino acid and the growing peptide chain. chemrxiv.org

Commonly used coupling reagents in Fmoc-SPPS include carbodiimides like N,N'-diisopropylcarbodiimide (DIC) and phosphonium (B103445) or aminium salts such as benzotriazol-1-yl-oxytripyrrolidinophosphonium (B8747277) hexafluorophosphate (B91526) (PyBOP) and (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU). bachem.comwikipedia.org The addition of additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to carbodiimide-mediated couplings can suppress racemization. mdpi.comwikipedia.org For sterically hindered couplings, more reactive reagents like HATU are often preferred. sigmaaldrich-jp.comsigmaaldrich.com

The reaction kinetics of the coupling step are influenced by several factors including the concentration of reagents, temperature, and mixing efficiency. chemrxiv.org While elevated temperatures can accelerate coupling and deprotection reactions, they can also increase the risk of side reactions like racemization, especially for sensitive residues like histidine. chemrxiv.orgsemanticscholar.org Mechanistic models suggest that a "quality by design" approach, considering all process parameters, is crucial for optimizing coupling efficiency and minimizing impurities. researchgate.net

Stability of the Azide (B81097) Moiety and Fmoc Group under SPPS Conditions

A key advantage of using azido-functionalized amino acids in Fmoc-SPPS is the high stability of the azide group to the standard conditions of the synthesis. The azide moiety is stable to both the basic conditions required for Fmoc group removal (typically 20% piperidine (B6355638) in DMF) and the acidic conditions used for final cleavage from the resin (e.g., trifluoroacetic acid, TFA). sigmaaldrich.comsigmaaldrich-jp.compeptide.com However, it is important to avoid the use of thiols in the cleavage cocktail, as they can reduce the azide group. sigmaaldrich.comsigmaaldrich-jp.com

The Fmoc protecting group is central to the Fmoc-SPPS strategy. It is stable to acidic conditions but is readily cleaved by secondary amines like piperidine through a β-elimination mechanism. wikipedia.orgchempep.com The stability of the Fmoc group is generally high during the coupling steps, although premature cleavage can occur in very slow coupling reactions. chempep.com The deprotection process is typically rapid, with a half-life of the Fmoc group in 20% piperidine in DMF being approximately 6 seconds. wikipedia.org

Impact of this compound on Peptide Chain Elongation and Resin Compatibility

The incorporation of non-standard amino acids like this compound can influence the process of peptide chain elongation and requires consideration of resin compatibility.

Strategic Placement of Azido-D-Ornithine in Complex Peptide Architectures

The δ-azido group on the ornithine side chain serves as an orthogonal chemical handle, allowing for site-specific modifications after the peptide chain has been assembled. sigmaaldrich.comsigmaaldrich.com This enables the synthesis of complex peptide architectures such as branched and cyclic peptides. sigmaaldrich-jp.com For instance, after completion of the peptide backbone synthesis, the azide can be selectively reduced to an amine, which can then be used for branching or cyclization. sigmaaldrich.com The strategic placement of this compound within a peptide sequence is therefore crucial for the design of peptides with specific three-dimensional structures or for the attachment of other molecules like fluorophores, quenchers, or lipids. rsc.orgnih.govnih.gov

Post-Synthetic Modifications and Derivatization Strategies

The azide group of the incorporated azido-ornithine residue is a versatile functional group for a variety of post-synthetic modifications. The most prominent reactions are the Staudinger ligation and copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a form of "click chemistry". iris-biotech.deuttyler.edu

The Staudinger ligation involves the reaction of the azide with a phosphine (B1218219), leading to the formation of an aza-ylide intermediate which can then be trapped by an electrophile to form a stable amide bond. sigmaaldrich-jp.com

CuAAC provides a highly efficient and specific method for conjugating the azido-peptide to a molecule containing a terminal alkyne. rsc.orgnih.gov This has been widely used to attach a variety of moieties to peptides, including:

Fluorophores and Quenchers: For creating probes to study protease activity. rsc.org

Glycans: To synthesize heteroglycopeptides. rsc.org

Lipids: To improve the pharmacokinetic properties of therapeutic peptides. nih.gov

The orthogonality of the azide group ensures that these modifications can be performed without affecting other functional groups in the peptide. sigmaaldrich.comsigmaaldrich.com

On-Resin vs. Solution-Phase Post-Functionalization via Azide

The side-chain azide of an incorporated N3-D-Orn residue is chemically robust and inert to the standard conditions of Fmoc-SPPS, namely the basic treatment with piperidine for Fmoc-group removal and the final acidic cleavage with trifluoroacetic acid (TFA). sigmaaldrich-jp.com This stability is crucial as it allows the peptide chemist to carry the azide functionality through the entire synthesis and choose whether to perform subsequent modifications while the peptide is still attached to the solid support (on-resin) or after it has been cleaved into solution (solution-phase).

On-Resin Functionalization

This strategy involves performing chemical transformations on the azide group while the peptide chain remains covalently anchored to the resin. The most common modification is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC), which forms a stable triazole ring. medchemexpress.com These "click chemistry" reactions are highly efficient and orthogonal to most native chemical functionalities found in peptides. chempep.com

The primary advantage of on-resin modification is the simplified purification process. rhhz.net Excess reagents and soluble by-products can be easily removed by washing the resin with appropriate solvents, eliminating the need for complex chromatographic purification of intermediates. This approach is particularly well-suited for the construction of peptide libraries and for automation. rhhz.net For instance, on-resin CuAAC cyclization has been successfully employed using various copper sources and ligands to create cyclic peptidomimetics. rhhz.netnih.gov

Solution-Phase Functionalization

| Applications | Ideal for combinatorial libraries and high-throughput synthesis. rhhz.net | Suited for complex reactions or when precise characterization of the intermediate peptide is needed. |

Applications of N3 D Orn Fmoc Oh in Bioorthogonal Ligation and Chemical Biology Research

Role in Click Chemistry (Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC))

The azide (B81097) group on the side chain of N3-D-Orn(Fmoc)-OH is central to its utility, allowing it to participate in "click chemistry" reactions. This class of reactions is known for being highly efficient, selective, and biocompatible. chempep.commedchemexpress.com this compound is specifically employed in two major types of azide-alkyne cycloaddition reactions:

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The azide group readily reacts with terminal alkyne-containing molecules in the presence of a copper(I) catalyst to form a stable 1,4-disubstituted triazole ring. chempep.commedchemexpress.commedchemexpress.com

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This reaction proceeds without the need for a cytotoxic copper catalyst. The azide group reacts with strained cyclooctyne (B158145) derivatives, such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN), to form a stable triazole linkage. medchemexpress.commedchemexpress.com

These reactions provide a robust and versatile platform for the chemical modification of peptides under mild conditions. chempep.com

A primary application of this compound is to enable the site-specific conjugation of peptides with a wide array of other molecules. chempep.com After incorporating this compound into a peptide sequence via SPPS, the side-chain azide serves as a specific reaction point. This allows for the covalent attachment of molecules functionalized with either a terminal alkyne (for CuAAC) or a strained alkyne (for SPAAC). medchemexpress.commedchemexpress.com

This method is used to create diverse hybrid biomolecules and peptide conjugates. chempep.com The high selectivity of the click reaction ensures that the modification occurs only at the intended azide position, without interfering with other functional groups within the peptide. mdpi.com This precise control is crucial for developing complex therapeutic and diagnostic agents. chemimpex.com

The ability to attach specific molecular cargo to peptides via the azide handle on this compound is widely exploited in the development of advanced molecular tools for research and diagnostics. chemimpex.comchempep.com By reacting the azide-containing peptide with an alkyne-modified reporter molecule, researchers can create sophisticated probes for biological imaging and assays.

Common applications include the conjugation of:

Fluorescent Dyes: Attaching fluorescent probes allows for the visualization and tracking of peptides in cellular systems, aiding in the study of biological processes. chempep.com

Biologically Active Ligands: Linking peptides to other active molecules can create multifunctional agents for targeted research applications. chempep.com

Therapeutic Agents: The compound facilitates the creation of peptide-drug conjugates, where the peptide acts as a targeting agent to deliver a drug molecule to a specific site, enhancing its therapeutic efficacy. chemimpex.com

| Click Chemistry Applications of this compound | |

| Reaction Type | Reacts With |

| Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Terminal Alkyne Groups medchemexpress.commedchemexpress.com |

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | DBCO or BCN Groups medchemexpress.commedchemexpress.com |

Construction of Novel Peptide and Peptidomimetic Scaffolds

Beyond simple conjugation, this compound is a valuable component in the architectural design of complex peptide structures, including cyclic peptides, branched constructs, and peptidomimetics with tailored properties.

Ornithine derivatives are frequently used to create peptides with non-linear structures. peptide.com The azide functionality of this compound provides a unique handle for intramolecular or intermolecular click reactions to generate sophisticated peptide architectures.

Cyclic Peptides: Intramolecular click chemistry between the azide on an this compound residue and an alkyne-containing amino acid elsewhere in the same peptide chain can produce cyclized peptides. This cyclization can enhance metabolic stability and conformational rigidity, which are often desirable properties for therapeutic peptides. researchgate.net

Branched Peptides: The azide side chain can serve as an anchor point for attaching other peptide chains, leading to the formation of branched or dendritic peptide structures. sigmaaldrich.com This is useful for creating multivalent ligands or antigen presentation platforms. sigmaaldrich.com

This compound in the Synthesis of Advanced Chemical Biology Reagents

The versatility and reliability of this compound make it an essential reagent for the synthesis of customized tools for chemical biology research. chemimpex.comsigmaaldrich.com Its compatibility with standard peptide synthesis allows for the routine incorporation of a bioorthogonal handle into peptide sequences. chempep.com Researchers leverage this capability to design and build tailored compounds for specific biological assays and to innovate in the fields of drug discovery and biomolecular engineering. chemimpex.com The ability to introduce an azide group with high precision facilitates the creation of complex, functionalized molecules that are instrumental in exploring and manipulating biological systems.

Preparation of Functionalized Biomolecules for Mechanistic Studies

The site-specific incorporation of unnatural amino acids into peptides and proteins is a powerful tool for elucidating complex biological mechanisms. This compound serves as a key building block in this endeavor, providing a chemically unique handle for the precise functionalization of biomolecules. Its structure, featuring a terminal azide group on the side chain and an Fmoc-protected α-amino group, makes it fully compatible with standard solid-phase peptide synthesis (SPPS) protocols. chempep.com

Researchers utilize this compound to introduce an azide moiety at a specific position within a peptide sequence. This azide group is bioorthogonal, meaning it does not react with native functional groups found in biological systems. chempep.com Its inertness allows for the subsequent, highly selective attachment of various probes and tags through well-established bioorthogonal ligation reactions, primarily "click chemistry". chempep.commedchemexpress.comiris-biotech.de The two most common click chemistry reactions used are the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). chempep.commedchemexpress.com

This strategy enables the creation of a wide array of functionalized biomolecules designed for specific mechanistic questions. For example, a peptide synthesized with this compound can be conjugated with:

Fluorescent Dyes: Attaching a fluorescent probe allows for the visualization of the peptide's localization within cells, tracking its movement, and studying its interaction with binding partners through techniques like Förster Resonance Energy Transfer (FRET).

Biotin Tags: Biotinylation of a peptide facilitates its detection and purification. This is crucial for pull-down assays designed to identify unknown interaction partners from complex cellular lysates, thereby mapping out protein-protein interaction networks.

Photo-cross-linkers: Incorporating a photo-activatable cross-linking agent can be used to covalently trap transient or weak interactions between the peptide and its target molecule upon exposure to UV light. This allows for the definitive identification of binding partners in their native context.

The precision offered by using this compound ensures that the functional probe is attached only at the desired location, minimizing potential interference with the biomolecule's native structure and function. This site-specificity is paramount for generating reliable data in mechanistic studies.

Creation of Chemically Modified Peptides for Investigating Molecular Interactions

Beyond attaching probes, this compound is instrumental in creating structurally modified peptides to investigate the fundamentals of molecular interactions. The azide group serves as a versatile anchor for introducing a variety of chemical modifications that can alter a peptide's conformation, stability, and binding properties. nih.govpeptide.com

One significant application is in peptide cyclization . nih.gov Linear peptides are often highly flexible and susceptible to degradation by proteases, which can limit their biological activity and utility in research. nih.gov By incorporating this compound and another amino acid with a complementary reactive group (such as propargylglycine, which has an alkyne group), a cyclic peptide can be formed via an intramolecular CuAAC reaction. nih.gov This cyclization confers several advantageous properties:

Conformational Constraint: Cyclization reduces the peptide's flexibility, locking it into a more defined three-dimensional structure. This can pre-organize the peptide into its bioactive conformation, potentially leading to a significant increase in binding affinity for its target receptor or enzyme. researchgate.net

Enhanced Stability: The cyclic structure is often more resistant to enzymatic degradation compared to its linear counterpart, giving it a longer half-life in biological assays. nih.gov

By comparing the binding affinities and functional activities of a linear peptide with its cyclized variant, researchers can gain valuable insights into the conformational requirements for molecular recognition.

The table below summarizes research findings on how modifications enabled by azido-amino acids influence peptide properties for studying molecular interactions.

| Modification Strategy | Reactive Partner | Ligation Chemistry | Resulting Feature | Application in Interaction Studies |

| Intramolecular Cyclization | Alkyne-containing amino acid | CuAAC | Constrained peptide backbone | Investigating the role of conformation in receptor binding affinity. nih.gov |

| Side-Chain Modification | Alkyne-tagged molecule (e.g., lipid, sugar) | CuAAC / SPAAC | Introduction of non-peptidic moieties | Probing how post-translational modifications or lipidation affect protein-protein interactions. |

| Dimerization | Bifunctional alkyne linker | CuAAC | Covalently linked peptide dimer | Studying the effects of multivalency on receptor clustering and signal activation. |

Furthermore, the azide handle on the ornithine side chain can be used to attach moieties that mimic natural post-translational modifications or to introduce unnatural side chains with unique steric or electronic properties. nih.gov Synthesizing a library of such modified peptides allows for a systematic investigation of structure-activity relationships (SAR), revealing which chemical features are critical for a specific molecular interaction. These studies are fundamental to understanding the principles of molecular recognition and for the rational design of new therapeutic agents. nih.gov

N3 D Orn Fmoc Oh in the Design and Engineering of Advanced Biomaterials

Integration into Self-Assembling Peptide Systems for Supramolecular Architectures

Self-assembling peptides (SAPs) are a class of molecules designed to spontaneously organize into well-defined nanostructures, such as fibers, tubes, and sheets, through non-covalent interactions like hydrogen bonding, hydrophobic effects, and π-π stacking. mdpi.comfrontiersin.orgthno.org The incorporation of N3-D-Orn(Fmoc)-OH into peptide sequences provides a powerful tool for creating functional supramolecular architectures. mdpi.com The Fmoc group itself can drive the self-assembly of short peptides into hydrogels and other nanostructures. researchgate.netunibo.it The resulting materials form three-dimensional scaffolds that can mimic the native extracellular matrix (ECM), providing a conducive environment for cell culture. rsc.orgmdpi.com

| Peptide System | Azide (B81097) Moiety Presence | Observed Self-Assembly Behavior | Research Finding |

| Aromatic Dipeptide | Two H-Phe(4-azido)-Phe(4-azido)-OH | Formation of porous spherical structures. researchgate.netnih.gov | The presence of two azide groups was essential for the formation of ordered assemblies. |

| Aromatic Dipeptide | One H-Phe(4-azido)-Phe-OH or H-Phe-Phe(4-azido)-OH | No ordered structures were formed under the examined conditions. researchgate.netnih.gov | A single azide group was insufficient to drive self-assembly in this specific peptide context. |

| Amylin (20-29) Fragment | Azide and alkyne moieties coupled to the peptide | No detrimental effects on the fibril-forming capacity were observed. nottingham.ac.uk | The additional steric bulk of the azide did not inhibit the natural self-assembly process of this peptide. |

A major advantage of incorporating azide-functionalized amino acids like this compound is the ability to chemically modify the biomaterial after the initial self-assembly process. mdpi.com The azide group serves as a chemical handle for bioorthogonal "click" chemistry reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). chempep.comrsc.orgresearchgate.net These reactions are highly efficient, specific, and can be performed in mild, aqueous conditions, making them ideal for modifying biologically relevant structures without disrupting their integrity. researchgate.netkinampark.com

This post-assembly functionalization strategy allows for the precise attachment of a wide range of molecules to the surface of pre-formed hydrogels and nanofibers. mdpi.comresearchgate.net For example, researchers have successfully decorated self-assembled peptide hydrogels with the cell-adhesion motif RGDS by performing a CuAAC reaction on the azide-containing gels. d-nb.info This approach enhances the biological functionality of the scaffold, promoting cell attachment and interaction. rsc.orgd-nb.info Similarly, SPAAC has been used to derivatize electrospun nanofibers, affording precise control over the presentation of bioactive molecules on the fiber surface. researchgate.net This method enables the creation of multifunctional materials where the structural and biological properties can be tuned independently. mdpi.com

Fabrication of Peptide-Based Hybrid Materials with Engineered Properties

The azide functionality of this compound is instrumental in the fabrication of hybrid biomaterials where peptides are covalently linked to other classes of materials, such as synthetic polymers. sigmaaldrich.com This combination leverages the biological specificity of peptides and the tunable mechanical and physical properties of polymers to create materials with enhanced performance for tissue engineering and other biomedical applications. researchgate.netsemanticscholar.org

Click chemistry provides a robust method for covalently immobilizing azide-functionalized peptides onto polymeric scaffolds. researchgate.netkinampark.com This technique allows for the site-specific attachment of peptides, preserving their bioactivity, which is crucial for applications like promoting cell attachment and proliferation. researchgate.net A common strategy involves functionalizing a polymer scaffold, such as polyvinylidene difluoride (PVDF) or poly(ethylene glycol) (PEG), with azide or alkyne groups. sigmaaldrich.comrsc.org Peptides containing the complementary functionality can then be "clicked" onto the surface. rsc.org For instance, polymer brushes on a scaffold can be modified to introduce azide groups, which then react with alkyne-modified peptides via CuAAC to create a peptide-functionalized surface. rsc.org This approach has been used to conjugate REE-binding peptides to polymer membranes and to tether cell-instructive peptides to hydrogels. rsc.orgacs.org The resulting hybrid materials exhibit improved cell-matrix interactions, making them more effective scaffolds for cell culture and tissue regeneration. semanticscholar.org

| Reaction Type | Components | Application | Reference |

| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Azide-functionalized polymer scaffold + Alkyne-labeled peptide | Covalent binding of peptides to polymer surfaces for separations. | rsc.org |

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Azide-modified protein (EGF) + DBCO-modified collagen scaffold | Creation of functionalized scaffolds for epithelial wound healing. | rsc.org |

| Copper-Free Click Chemistry | Tetrafunctional PEG-azide + Difunctionalized alkyne-peptide | Rapid formation of hydrogel networks for 3D cell culture. | acs.org |

| Thiol-ene and SPAAC (Orthogonal) | Aligned nanofibers with alkene and azide sites + Thiol-dye and Azide-peptide | Dual functionalization of substrates for cell migration studies. | researchgate.net |

The integration of this compound and its resulting azide functionality is a key strategy in the development of "smart" or responsive biomaterials. These materials are designed to change their properties in response to specific external stimuli, such as light or enzymes. nih.govresearchgate.net The azide group can be used to attach photo-labile or enzyme-cleavable moieties to a peptide backbone or a polymer scaffold.

In one application, the azide group itself can act as a photo-responsive element. Upon irradiation with UV light, the azide can undergo a chemical transformation that leads to cross-linking within the self-assembled structure. researchgate.netnih.gov This photo-cross-linking alters both the morphology and the mechanical properties of the material, for example, increasing the Young's modulus of spherical peptide assemblies. nih.gov In other advanced systems, azide-alkyne click chemistry is used to incorporate components that enable responsiveness. For example, azide-functionalized peptides can be clicked onto scaffolds containing photodegradable linkers, allowing for light-mediated cleavage of crosslinks or spatiotemporal control over the presentation of bioactive signals. nih.gov These responsive systems are invaluable research tools for studying dynamic biological processes, such as cell differentiation and migration, in a controlled three-dimensional environment. nih.govresearchgate.net

Comparative Research with Other Azido Functionalized Unnatural Amino Acids

Distinctions in Reactivity and Stereochemical Impact of D- vs. L-Ornithine Azide (B81097) Derivatives

The incorporation of D-amino acids, such as in N3-D-Orn(Fmoc)-OH, into peptide sequences introduces significant stereochemical and, consequently, functional changes compared to their natural L-counterparts like N3-L-Orn(Fmoc)-OH. The primary distinction lies in the profound impact on the peptide's secondary and tertiary structure.

Natural peptides and proteins are composed of L-amino acids, and the enzymatic machinery of living organisms is stereospecific for this configuration. Introducing a D-amino acid can drastically alter the peptide's conformational landscape. rsc.org For instance, while L-amino acids are conducive to forming right-handed α-helices, the inclusion of a D-amino acid can disrupt this structure, potentially inducing a kink or promoting alternative conformations like a β-turn. frontiersin.orgnih.gov Specifically, the presence of a D-amino acid can stabilize a β-hairpin structure, a feature that is often not observed in the homochiral L-peptide equivalent. nih.gov This ability to enforce specific secondary structures is a key tool in peptide design.

From a reactivity standpoint in the context of bioorthogonal chemistry, the inherent reactivity of the azide group in this compound is identical to that in its L-enantiomer. Both are capable of undergoing reactions like copper-catalyzed azide-alkyne cycloaddition (CuAAC), strain-promoted azide-alkyne cycloaddition (SPAAC), and Staudinger ligation. medchemexpress.comissuu.com However, the stereochemical presentation of the azide side chain can influence the kinetics and accessibility of the reaction. The D-configuration places the functional side chain in a different spatial orientation relative to the peptide backbone, which could alter its interaction with bulky catalytic complexes or reaction partners.

A significant advantage conferred by the D-configuration is enhanced enzymatic stability. Peptides containing D-amino acids are generally more resistant to degradation by proteases, which are evolved to recognize and cleave peptide bonds between L-amino acids. rsc.orgfrontiersin.org This increased stability is a highly desirable trait in the development of therapeutic peptides and bioconjugates with longer in vivo half-lives. frontiersin.orgjpt.com

Comparison with Azido-Lysine (N3-Lys(Fmoc)-OH) and other Azido-Amino Acids (e.g., Azidoalanine, Azidohomoalanine)

The practical utility of an unnatural amino acid is heavily dependent on its synthetic accessibility. This compound and its counterparts—azidolysine, azidoalanine, and azidohomoalanine—are typically prepared from common, chiral starting materials. The syntheses involve multi-step processes that require careful control of protecting groups to ensure orthogonality.

The standard approach for synthesizing azido-ornithine and azidolysine derivatives employs an orthogonal protection strategy. nih.gov This often begins with the commercially available amino acid (e.g., L-ornithine or L-lysine), where the side-chain amino group is first protected (e.g., with a Boc group), followed by protection of the α-amino group with Fmoc. nih.gov The final key step is the conversion of the side-chain amine into an azide via a diazotransfer reaction. nih.gov

The synthesis of shorter-chain azido-amino acids like azidoalanine and azidohomoalanine often starts from different precursors. For example, Fmoc-L-azidoalanine can be synthesized from Fmoc-L-asparagine through a Hofmann rearrangement followed by a diazo transfer. cam.ac.uk An alternative route involves starting from serine, where the side-chain hydroxyl group is activated (e.g., by mesylation) and subsequently displaced by an azide. nih.govnih.gov Similarly, Fmoc-L-azidohomoalanine can be synthesized from Fmoc-L-glutamine or from protected L-aspartic acid. nih.govcam.ac.uk

These syntheses demonstrate that while multigram quantities of these Fmoc-protected azido (B1232118) amino acids can be prepared in a laboratory setting, the procedures can be lengthy and require significant purification. nih.govcam.ac.uk The choice of protecting groups is critical. The Fmoc group is used for α-amine protection as it is base-labile, making it suitable for standard solid-phase peptide synthesis (SPPS). The side-chain azide group is stable under the conditions of both Fmoc deprotection (piperidine) and acid-mediated cleavage from the resin (TFA), provided that thiol-based scavengers are avoided. sigmaaldrich.com This orthogonality allows for the selective deprotection and modification of other residues in a peptide sequence.

| Azido-Amino Acid (Fmoc-protected) | Common Starting Material(s) | Key Synthetic Steps | Orthogonal Protection Strategy |

|---|---|---|---|

| This compound | D-Ornithine | Side-chain amine protection (Boc), α-amine protection (Fmoc), diazotransfer. nih.gov | α-Fmoc (base-labile), side-chain N3 (stable to base/acid). sigmaaldrich.com |

| N3-L-Lys(Fmoc)-OH | L-Lysine | Side-chain amine protection (Boc), α-amine protection (Fmoc), diazotransfer. nih.gov | α-Fmoc (base-labile), side-chain N3 (stable to base/acid). sigmaaldrich.com |

| Fmoc-L-Azidoalanine | L-Asparagine or L-Serine | Hofmann rearrangement & diazotransfer (from Asn); or OH activation & azide substitution (from Ser). nih.govcam.ac.uk | α-Fmoc (base-labile), side-chain N3 (stable to base/acid). sigmaaldrich.com |

| Fmoc-L-Azidohomoalanine | L-Glutamine or L-Aspartic acid | Hofmann rearrangement & diazotransfer (from Gln); or reduction, activation & azide substitution (from Asp). nih.govcam.ac.uk | α-Fmoc (base-labile), side-chain N3 (stable to base/acid). sigmaaldrich.com |

The azide group is a premier bioorthogonal handle due to its small size, metabolic stability, and specific reactivity. eurpepsoc.com this compound, along with azidolysine, azidoalanine, and azidohomoalanine, serves as a building block for introducing this functionality into peptides and proteins for subsequent bioconjugation. iris-biotech.deiris-biotech.de These azido-functionalized molecules can be ligated with molecules bearing a phosphine (B1218219) (Staudinger ligation) or an alkyne (click chemistry). eurpepsoc.comthermofisher.com

Click Chemistry: The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient reaction that forms a stable triazole linkage. eurpepsoc.com All the mentioned azido-amino acids are excellent substrates for CuAAC, enabling the conjugation of peptides to a vast array of probes, including fluorescent dyes, affinity tags (like biotin), and drug molecules. nih.govbiosyntan.de For applications in living systems where copper toxicity is a concern, strain-promoted azide-alkyne cycloaddition (SPAAC) is used. issuu.com In SPAAC, the azide reacts with a strained cyclooctyne (B158145) (e.g., DBCO or BCN) without the need for a metal catalyst. medchemexpress.comnih.gov The different side-chain lengths of ornithine, lysine, alanine, and homoalanine can influence the kinetics of SPAAC by affecting the accessibility of the azide group.

Staudinger Ligation: This reaction involves the coupling of an azide with a phosphine reagent to form an amide bond. thermofisher.comnih.gov It is a valuable tool for site-specific modification and protein immobilization. Azido-amino acids like azidohomoalanine have been successfully incorporated into proteins and subsequently used in Staudinger ligations. nih.gov

The choice between these amino acids often depends on the specific application. Azidohomoalanine (Aha) is an analogue of methionine and can be incorporated into proteins during synthesis in methionine-auxotrophic expression systems, allowing for the labeling of newly synthesized proteins. nih.govnih.govmdpi.comnih.gov Azidolysine and azidoornithine provide longer, more flexible linkers compared to azidoalanine, which can be advantageous for attaching bulky substituents or for intramolecular cyclization. Research comparing azidohomoalanine, azidoornithine, and azidolysine for stapling peptides found that the optimal side-chain length depended on the specific protein-protein interaction being targeted. nih.gov

| Azido-Amino Acid | Side-Chain Length | Primary Bioorthogonal Reactions | Key Bioconjugation Applications |

|---|---|---|---|

| Azidoalanine | Short (1 methylene) | CuAAC, SPAAC, Staudinger Ligation | Synthesis of peptidomimetics, peptide cyclization. cam.ac.ukeurpepsoc.com |

| Azidohomoalanine | Medium (2 methylenes) | CuAAC, SPAAC, Staudinger Ligation | Metabolic labeling of newly synthesized proteins, protein visualization and quantification. nih.govnih.govmdpi.comcarlroth.com |

| Azidoornithine | Long (3 methylenes) | CuAAC, SPAAC, Staudinger Ligation | Peptide stapling, introduction of longer linkers for conjugation, peptide cyclization. medchemexpress.combiosyntan.denih.gov |

| Azidolysine | Longest (4 methylenes) | CuAAC, SPAAC, Staudinger Ligation | Peptide stapling, conjugation of bulky molecules, PROTAC linkers. nih.govcarlroth.commedchemexpress.com |

Challenges and Future Research Directions

Advancements in Stereoselective Synthesis of Azido-D-Ornithine

The synthesis of enantiomerically pure amino acids is a cornerstone of peptide chemistry. For azido-D-ornithine, achieving high stereoselectivity remains an area of active development. Current methods often involve multi-step syntheses starting from commercially available protected ornithine or other chiral precursors. nih.gov One common strategy involves the orthogonal protection of the amino groups of L-ornithine, followed by stereochemical inversion and subsequent azidation. nih.gov

Future advancements are likely to focus on the development of more efficient and highly stereoselective synthetic routes. This includes the exploration of novel catalytic systems, such as transition metal catalysts and organocatalysts, to control the stereochemistry of key bond-forming reactions. numberanalytics.comrsc.org For instance, the development of new chiral ligands could lead to highly enantioselective methods for introducing the azide (B81097) functionality. numberanalytics.com Additionally, enzymatic and chemo-enzymatic approaches, which can offer exquisite stereocontrol, represent a promising avenue for the synthesis of azido-D-ornithine and its derivatives. numberanalytics.commdpi.com The overarching goal is to create more direct, cost-effective, and scalable syntheses to meet the increasing demand for this valuable building block. nih.gov

Development of Novel Click Chemistry Applications Beyond Current Paradigms

The azide group of N3-D-Orn(Fmoc)-OH is primarily utilized in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a flagship reaction of click chemistry. peptide.comalliedacademies.org This reaction is known for its high efficiency, selectivity, and biocompatibility, making it ideal for creating peptide-based therapeutics, probes, and bioconjugates. chemimpex.combachem.com Beyond the well-established CuAAC, there is a growing interest in expanding the repertoire of click reactions involving azides.

One area of active research is the further development and application of strain-promoted azide-alkyne cycloaddition (SPAAC). iris-biotech.demedchemexpress.com SPAAC utilizes strained cyclooctynes that react with azides without the need for a copper catalyst, which can be cytotoxic. bachem.com This makes SPAAC particularly suitable for in vivo applications. Future research will likely focus on designing new strained alkynes with enhanced reaction kinetics and stability. iris-biotech.de

Furthermore, the development of other azide-based ligation chemistries that are orthogonal to both CuAAC and SPAAC would provide chemists with a larger toolbox for creating complex, multi-functionalized molecules. This could involve exploring reactions such as the Staudinger ligation or photo-induced click reactions. iris-biotech.deiris-biotech.de The ability to perform sequential and site-specific modifications on a peptide containing multiple azido-D-ornithine residues would open up new possibilities for drug discovery and materials science. nih.gov

Integration with Automated Synthesis Platforms for High-Throughput Research

The increasing demand for novel peptide-based drugs and research tools necessitates high-throughput synthesis and screening methods. efficient-robotics.com Integrating non-canonical amino acids like this compound into automated solid-phase peptide synthesis (SPPS) platforms is crucial for accelerating this process. molport.comasm.org While the Fmoc protecting group makes it compatible with standard SPPS protocols, challenges can arise. chemimpex.comasm.org For example, prolonged coupling times or specific reagents can sometimes lead to side reactions, such as the elimination of the azido (B1232118) group. nih.gov

Future research will focus on optimizing the incorporation of this compound into automated synthesis cycles to ensure high yields and purity. mdpi.com This includes the development of specialized coupling reagents and protocols that are both efficient and minimize side reactions. rsc.org The goal is to enable the routine synthesis of large libraries of peptides containing azido-D-ornithine at specific positions. These libraries can then be rapidly screened for desired biological activities, significantly streamlining the discovery of new therapeutic leads. efficient-robotics.com

Computational and Theoretical Studies on the Reactivity and Conformation of Peptides Containing N3-D-Ornithine

Computational and theoretical methods are becoming increasingly powerful tools in peptide science. nih.govbakerlab.org For peptides containing N3-D-ornithine, these studies can provide valuable insights into their structure, dynamics, and reactivity. Molecular dynamics simulations can be used to explore the conformational preferences of peptides containing this non-canonical amino acid, which can influence their biological activity and stability. nih.gov

Expanding the Scope of Azido-D-Ornithine in Supramolecular Chemistry and Nanotechnology Research

The unique properties of the azide group make this compound a valuable component for applications in supramolecular chemistry and nanotechnology. researchgate.net The ability to use click chemistry to attach peptides to surfaces or nanoparticles opens up avenues for creating novel biomaterials and drug delivery systems. uwo.canist.gov For example, peptides containing azido-D-ornithine can be "clicked" onto surfaces to create biosensors or antimicrobial coatings. researchgate.net

In supramolecular chemistry, the triazole ring formed from the click reaction can act as a rigid linker, influencing the self-assembly of peptides into well-defined nanostructures like nanotubes or nanosheets. bachem.comacs.org Future research will likely explore the use of peptides containing azido-D-ornithine to construct more complex and functional supramolecular architectures. This could include the development of stimuli-responsive materials that change their structure or function in response to environmental cues. In nanotechnology, the precise control over peptide immobilization afforded by click chemistry will be instrumental in designing sophisticated nanoparticle-based diagnostics and therapeutics. uwo.caresearchgate.net

Q & A

Basic: What are the standard protocols for incorporating N3-D-Orn(Fmoc)-OH into solid-phase peptide synthesis (SPPS)?

Methodological Answer:

this compound is integrated into SPPS using Fmoc chemistry. Key steps include:

- Resin Loading : Use 2-Cl-tritylchlorid resin (1.55 mmol/g loading capacity) and couple the amino acid via its carboxyl group under mild acidic conditions .

- Deprotection : Remove the Fmoc group with 20% piperidine in DMF (2 × 5 min treatments), followed by thorough washing with DMF .

- Coupling : Activate the amino acid with coupling reagents like HATU (0.4 mmol) and DIPEA (0.8 mmol) in DMF. Double couplings (2 × 1 hour) are recommended for sterically challenging sequences .

- Azide Stability : Ensure the N3 (azide) group remains intact by avoiding strong reducing agents during synthesis .

Advanced: How to optimize coupling efficiency of this compound in sterically hindered peptide sequences?

Methodological Answer:

Optimization strategies include:

- Reagent Excess : Use 2–3 equivalents of this compound and coupling reagents (e.g., HATU/DIPEA) to drive reaction completion .

- Microwave Assistance : Apply microwave irradiation (30–50°C, 10–20 W) to enhance diffusion in congested regions .

- Solvent Swelling : Pre-swell resins in DMF for 30 minutes to improve accessibility .

- Side-Chain Orthogonal Protection : Employ temporary protecting groups (e.g., Dde) for lysine/ornithine side chains to reduce steric interference .

Basic: What analytical techniques confirm the structure and purity of this compound and its derived peptides?

Methodological Answer:

- HPLC-MS : Use C18 columns with a water-acetonitrile gradient (0.1% TFA modifier) for purity assessment. Monitor at 220 nm and confirm mass via ESI-HRMS (e.g., calculated [M-H]⁻: 600.1787) .

- NMR : Analyze H and C spectra in DMSO-d6 or CDCl3 to verify Fmoc, azide, and backbone signals (e.g., δ 7.3–7.8 ppm for fluorenyl protons) .

- FTIR : Confirm azide presence via a sharp peak at ~2100 cm⁻¹ .

Advanced: How to mitigate side reactions during Fmoc deprotection of this compound-containing peptides?

Methodological Answer:

- Piperidine Optimization : Reduce exposure time (e.g., 2 × 2 min instead of 2 × 5 min) to minimize β-elimination or aspartimide formation .

- Alternative Bases : Use 2% DBU in DMF for milder deprotection in sensitive sequences .

- Side-Chain Protection : Employ acid-labile groups (e.g., Boc for amines) to prevent undesired reactions during Fmoc removal .

Basic: What are the storage and handling recommendations for this compound?

Methodological Answer:

- Storage : Store at –20°C in airtight, desiccated containers to prevent hydrolysis of the azide or Fmoc groups .

- Handling : Use anhydrous DMF or DCM for solubilization. Avoid prolonged exposure to light or moisture .

Advanced: How to employ this compound in orthogonal protection strategies for branched peptides?

Methodological Answer:

- Dual Protection : Use Fmoc for α-amine and Dde for side-chain amines. Cleave Dde selectively with 2% hydrazine in DMF .

- Click Chemistry Applications : After SPPS, perform Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with propargyl-modified residues to construct branched architectures .

- Resin Cleavage : Use TFA cocktails (e.g., TFA/H2O/TIPS, 95:2.5:2.5) to retain azide functionality post-synthesis .

Basic: What solvents and conditions are compatible with this compound during peptide synthesis?

Methodological Answer:

- Primary Solvents : DMF (for coupling/deprotection) and DCM (for resin swelling). Avoid DMSO, which may react with azides .

- Compatibility Notes : The Fmoc group is stable under acidic conditions but susceptible to bases like piperidine. The azide group is stable in most SPPS conditions but sensitive to phosphines or thiols .

Advanced: How to characterize azide reactivity in this compound for click chemistry applications?

Methodological Answer:

- CuAAC Validation : React with propargyl-modified substrates (e.g., propargyl alcohol) using CuSO4/sodium ascorbate. Monitor triazole formation via HPLC-MS (expected mass shift + 98 Da) .

- Kinetic Studies : Use H NMR to track azide consumption (δ 3.3–3.5 ppm for propargyl protons) under varying pH and temperature conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.